An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyridine-3,4-dicarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyridine-3,4-dicarboxylic acid
Abstract
5-Chloropyridine-3,4-dicarboxylic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural rigidity, coupled with the reactive handles provided by the carboxylic acid groups and the chlorine atom, makes it a versatile building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloropyridine-3,4-dicarboxylic acid, offering both established data and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields.
Introduction and Molecular Overview
5-Chloropyridine-3,4-dicarboxylic acid (CAS No: 101420-62-6) belongs to the class of pyridinecarboxylic acids, which are known for their diverse biological activities and applications as ligands in coordination chemistry.[2] The presence of a chlorine atom at the 5-position and two carboxylic acid groups at the 3 and 4-positions of the pyridine ring imparts a unique electronic and steric profile to the molecule. This substitution pattern influences its acidity, solubility, and reactivity, which are critical parameters in drug design and materials engineering. Understanding these fundamental properties is paramount for predicting its behavior in biological systems and for designing efficient synthetic routes.
The molecular structure of 5-Chloropyridine-3,4-dicarboxylic acid is depicted below. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is electron-deficient, which affects the pKa of the carboxylic acid groups. The chlorine atom further withdraws electron density from the ring, enhancing its electrophilic character.
Caption: 2D structure of 5-Chloropyridine-3,4-dicarboxylic acid.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for its application. The following table summarizes the key properties of 5-Chloropyridine-3,4-dicarboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.56 g/mol | [2] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | >300 °C (decomposes) | [3] (analogy to Pyridine-3,5-dicarboxylic acid) |
| Boiling Point | Not available (decomposes) | N/A |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in DMSO and basic aqueous solutions. | (analogy to similar dicarboxylic acids) |
| pKa | pKa₁ ≈ 2-3, pKa₂ ≈ 4-5 (Predicted) | Based on pyridine and carboxylic acid chemistry |
Expert Insights: The high melting point and decomposition before boiling are characteristic of compounds with strong intermolecular interactions, such as the hydrogen bonding facilitated by the two carboxylic acid groups. The limited solubility in many common solvents can present challenges in reaction setup and purification.[4] The use of aprotic polar solvents like DMSO or the formation of a salt by deprotonation with a base are common strategies to overcome this. The predicted pKa values suggest that the first proton to be removed will be from the carboxylic acid group that is more electronically withdrawn, influenced by both the nitrogen in the pyridine ring and the chlorine atom.
Spectral Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 2 and 6 positions of the pyridine ring. The chemical shifts of these protons will be downfield due to the electron-withdrawing nature of the pyridine ring, the chlorine atom, and the carboxylic acid groups. The carboxylic acid protons will appear as a broad singlet at a very downfield chemical shift, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbons of the carboxylic acid groups will be the most downfield. The carbons of the pyridine ring will have chemical shifts influenced by the substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid groups in the region of 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1700 cm⁻¹. The C-Cl stretch will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (201.56 g/mol ).[2] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom.
Experimental Protocols
The following section details standardized, self-validating protocols for the determination of key physicochemical properties. The causality behind experimental choices is highlighted to provide a deeper understanding.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of 5-Chloropyridine-3,4-dicarboxylic acid.
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of 5-Chloropyridine-3,4-dicarboxylic acid.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent by allowing a suspension of the compound to equilibrate over time.[5] The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 7.4, and 9) to assess pH-dependent solubility.[5]
-
Addition of Compound: Add an excess amount of 5-Chloropyridine-3,4-dicarboxylic acid to each buffer solution in separate vials to create a visible suspension.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]
-
Sample Collection and Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and separate the undissolved solid by centrifugation or filtration through a 0.45 µm filter.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the average concentration from at least three replicate experiments for each pH.
Causality and Trustworthiness: The use of a shaker bath ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster. Allowing sufficient time for equilibration is crucial for obtaining a true measure of solubility. The separation of undissolved solid is a critical step to prevent overestimation of the solubility. HPLC provides a sensitive and specific method for quantification.
Determination of pKa (Potentiometric Titration)
Principle: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution as a function of the volume of titrant added.[7] The pKa values correspond to the pH at the half-equivalence points.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of 5-Chloropyridine-3,4-dicarboxylic acid and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent like DMSO if solubility is very low.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a slow, constant rate. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points on the titration curve. The first and second pKa values will correspond to the deprotonation of the two carboxylic acid groups.
Causality and Trustworthiness: Potentiometric titration directly measures the change in proton concentration, providing a reliable determination of the pKa. The use of a calibrated pH electrode and a standardized titrant ensures the accuracy of the measurements. The shape of the titration curve provides a visual confirmation of the number of ionizable groups.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 5-Chloropyridine-3,4-dicarboxylic acid is governed by its functional groups. The carboxylic acid groups can undergo esterification, amidation, and reduction reactions. The pyridine ring can be a site for nucleophilic aromatic substitution, although the presence of the electron-withdrawing carboxylic acid groups makes this less favorable. The chlorine atom can be displaced by nucleophiles under certain conditions.
In the context of drug development, 5-Chloropyridine-3,4-dicarboxylic acid serves as a valuable scaffold.[1] Its rigid structure can be used to orient other functional groups in a specific spatial arrangement to interact with biological targets. The carboxylic acid groups can form hydrogen bonds or salt bridges with amino acid residues in protein binding pockets. The chlorine atom can be a site for further chemical modification to explore the structure-activity relationship (SAR) of a series of compounds. Its derivatives have been investigated for a range of biological activities, including as potential antimicrobial and anti-inflammatory agents.[8]
Conclusion
5-Chloropyridine-3,4-dicarboxylic acid is a compound with a rich chemical profile that makes it a valuable tool for researchers in various scientific disciplines. This guide has provided a detailed overview of its fundamental physicochemical properties and offered robust experimental protocols for their determination. By understanding and applying this knowledge, scientists can better harness the potential of this versatile molecule in their research and development endeavors.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12287, 3-Chloropyridine. Retrieved from [Link]
-
European Union. (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
Ghaffari, S., et al. (2019). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]
-
Reddit. (n.d.). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]
-
Balasubramanian, S., et al. (2023). 4-Amino-3,5-dichloropyridine. PMC. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 499-81-0 Cas No. | Pyridine-3,5-dicarboxylic acid | Matrix Scientific [matrixscientific.com]
- 4. reddit.com [reddit.com]
- 5. fda.gov [fda.gov]
- 6. who.int [who.int]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
